N-D-Gluconoyl L-methionate
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Overview
Description
Preparation Methods
The preparation of N-D-Gluconoyl L-methionate involves the reaction of gluconic acid derivatives with methionine. One common synthetic route includes the reaction of gluconolactone with methionine under specific conditions to form the desired compound . Industrial production methods may involve the use of biotechnological processes, where recombinant proteins are expressed in Escherichia coli and subsequently modified to include the this compound moiety .
Chemical Reactions Analysis
N-D-Gluconoyl L-methionate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of gluconic acid derivatives .
Scientific Research Applications
N-D-Gluconoyl L-methionate has several scientific research applications. In chemistry, it is used as a model compound to study post-translational modifications in proteins . In biology, it is utilized to investigate the effects of gluconoylation on protein function and stability . Additionally, in the industry, this compound is used in the production of recombinant proteins with enhanced stability and functionality .
Mechanism of Action
The mechanism of action of N-D-Gluconoyl L-methionate involves its role in post-translational modifications. The compound modifies the N-terminal of proteins, leading to changes in their structure, function, and stability . The molecular targets of this compound include proteins with free N-terminal amino groups, which react with the gluconoyl moiety to form stable conjugates . This modification can affect various cellular pathways and processes, depending on the specific protein targets involved .
Comparison with Similar Compounds
N-D-Gluconoyl L-methionate is unique compared to other similar compounds due to its specific structure and reactivity. Similar compounds include N-D-Gluconoyl L-methionine and N-D-Gluconoyl L-cysteine, which also involve the modification of amino acids with gluconic acid derivatives . this compound stands out due to its specific applications in recombinant protein production and its unique chemical properties .
Properties
CAS No. |
94231-87-5 |
---|---|
Molecular Formula |
C11H21NO8S |
Molecular Weight |
327.35 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoyl]amino]butanoic acid |
InChI |
InChI=1S/C11H21NO8S/c1-21-3-2-5(11(19)20)12-10(18)9(17)8(16)7(15)6(14)4-13/h5-9,13-17H,2-4H2,1H3,(H,12,18)(H,19,20)/t5-,6+,7+,8-,9+/m0/s1 |
InChI Key |
IJIGIXPOPAELGH-JTPBWFLFSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O |
SMILES |
CSCCC(C(=O)[O-])NC(=O)C(C(C(C(CO)O)O)O)O |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)C(C(C(C(CO)O)O)O)O |
94231-87-5 | |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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